2-(Pentafluoroethyl)aniline

Übersicht

Beschreibung

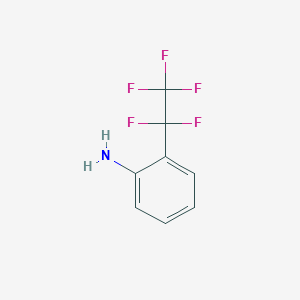

2-(Pentafluoroethyl)aniline is an organic compound with the molecular formula C8H6F5N. It is characterized by the presence of a pentafluoroethyl group attached to an aniline moiety. This compound is part of the broader class of fluorinated anilines, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluoroethyl)aniline typically involves the introduction of the pentafluoroethyl group to an aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where a halogenated aniline reacts with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pentafluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed:

Oxidation: Nitro-2-(pentafluoroethyl)aniline, nitroso-2-(pentafluoroethyl)aniline.

Reduction: this compound from nitro derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(Pentafluoroethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its role in the development of pharmaceuticals, particularly those requiring fluorine incorporation for enhanced metabolic stability.

Wirkmechanismus

The mechanism of action of 2-(Pentafluoroethyl)aniline involves its interaction with specific molecular targets. The presence of the pentafluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoroaniline

- 4-Fluoroaniline

- 2,4-Difluoroaniline

Comparison: 2-(Pentafluoroethyl)aniline is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties compared to other fluorinated anilines. This makes it more resistant to metabolic degradation and enhances its chemical stability. In contrast, simpler fluorinated anilines like 2-fluoroaniline and 4-fluoroaniline may not exhibit the same level of stability or bioactivity .

Biologische Aktivität

2-(Pentafluoroethyl)aniline is a fluorinated aromatic amine that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the presence of a pentafluoroethyl group, influence its biological activity and potential applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₈F₅N. The pentafluoroethyl group significantly enhances the compound's lipophilicity and membrane permeability, which can affect its distribution and biological activity within organisms.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₅N |

| Molecular Weight | 201.14 g/mol |

| Solubility | Moderately soluble in organic solvents; low solubility in water |

| Lipophilicity | High |

The biological activity of this compound is primarily influenced by its interaction with various molecular targets such as enzymes and receptors. The nitro group in related compounds can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The pentafluoroethyl moiety enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Properties

Research has indicated that fluorinated compounds, including this compound derivatives, exhibit antimicrobial activity. These compounds may inhibit bacterial growth through mechanisms that disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Potential

Studies have suggested that fluorinated anilines can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been explored for their ability to target specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition could lead to altered biochemical pathways within cells, potentially providing a basis for therapeutic applications in metabolic disorders .

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of various fluorinated anilines against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited significant inhibitory effects on bacterial growth compared to non-fluorinated analogs.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that derivatives of this compound induced apoptosis at concentrations lower than those required for non-fluorinated counterparts. This suggests a potential role in cancer therapy.

Future Directions

Further research is essential to fully elucidate the biological mechanisms associated with this compound. Areas for future investigation include:

- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing the compound's safety and efficacy in clinical settings.

- Structure-Activity Relationship (SAR) : Detailed SAR studies could help identify modifications that enhance biological activity while minimizing toxicity.

- Therapeutic Applications : Exploring the use of this compound in drug development for specific diseases could open new avenues in pharmacotherapy.

Eigenschaften

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h1-4H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKZRAFDDPJCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.